molecular formula C14H21ClN4O2 B7897985 4-(5-Chloro-pyrimidin-2-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester

4-(5-Chloro-pyrimidin-2-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B7897985
M. Wt: 312.79 g/mol
InChI Key: CEOVRKUFTYYUTQ-UHFFFAOYSA-N
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Description

4-(5-Chloro-pyrimidin-2-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and other industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Chloro-pyrimidin-2-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common approach is the reaction of 5-chloropyrimidin-2-ylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. Purification steps, such as recrystallization or column chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anti-inflammatory effects.

Medicine: In the medical field, derivatives of this compound are explored for their therapeutic potential. They may be used in the development of new drugs targeting various diseases.

Industry: In industry, this compound is used in the production of agrochemicals, dyes, and other chemical products. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 4-(5-Chloro-pyrimidin-2-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the specific application and derivatives involved.

Comparison with Similar Compounds

  • 4-(5-Chloro-pyrimidin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester

  • 2-Methyl-piperazine-1-carboxylic acid tert-butyl ester

  • 5-Chloropyrimidin-2-ylamine

Uniqueness: 4-(5-Chloro-pyrimidin-2-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester is unique due to its specific structural features, such as the presence of the chloro group and the methyl group on the piperazine ring. These features contribute to its distinct reactivity and biological activity compared to similar compounds.

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Properties

IUPAC Name

tert-butyl 4-(5-chloropyrimidin-2-yl)-2-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN4O2/c1-10-9-18(12-16-7-11(15)8-17-12)5-6-19(10)13(20)21-14(2,3)4/h7-8,10H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOVRKUFTYYUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C2=NC=C(C=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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